molecular formula C23H20N2S2 B12453802 4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B12453802
M. Wt: 388.6 g/mol
InChI Key: WELGUTCJYSVGHZ-UHFFFAOYSA-N
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Description

4,4,8-Trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound characterized by its unique thiazoloquinoline structure

Preparation Methods

The synthesis of 4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazoloquinoline core, followed by the introduction of the naphthyl group and the thione functionality. Common reagents used in these reactions include thionating agents, such as Lawesson’s reagent, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4,8-Trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar compounds to 4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione include other thiazoloquinoline derivatives and naphthyl-substituted compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C23H20N2S2

Molecular Weight

388.6 g/mol

IUPAC Name

4,4,8-trimethyl-2-naphthalen-2-yl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C23H20N2S2/c1-14-8-11-19-18(12-14)20-21(23(2,3)24-19)27-25(22(20)26)17-10-9-15-6-4-5-7-16(15)13-17/h4-13,24H,1-3H3

InChI Key

WELGUTCJYSVGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC5=CC=CC=C5C=C4)(C)C

Origin of Product

United States

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